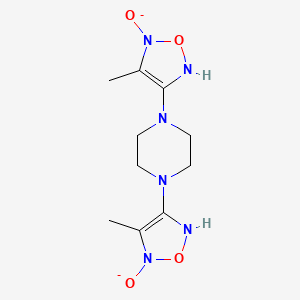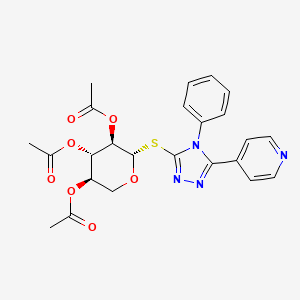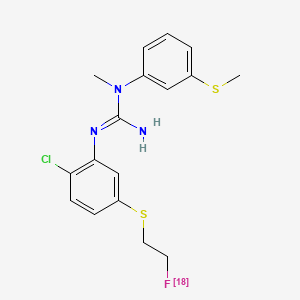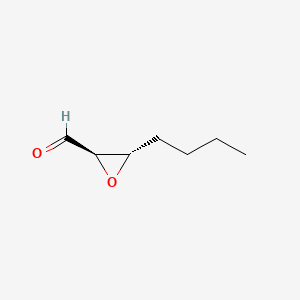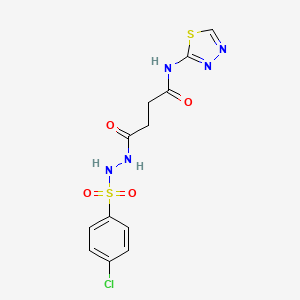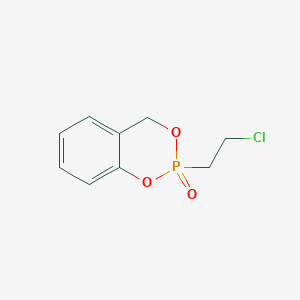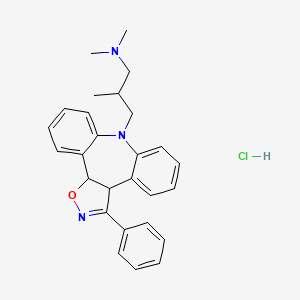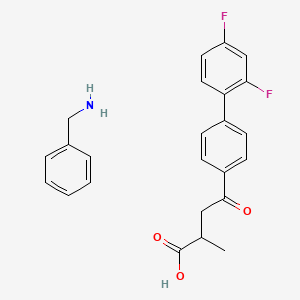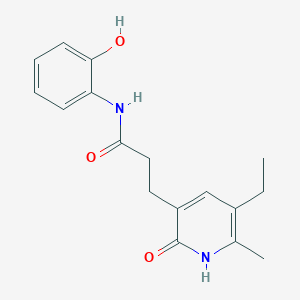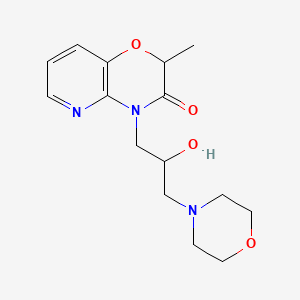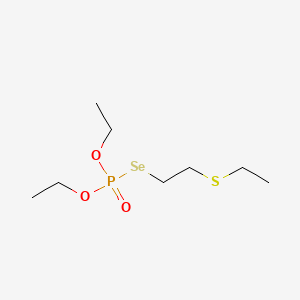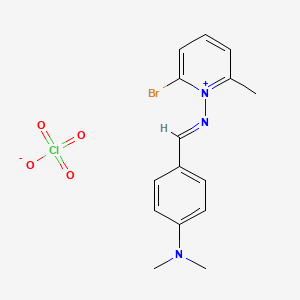
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, characterized by the presence of a pyridinium ring, a bromine atom, and a dimethylamino group, makes it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate typically involves the condensation of 1,4-dimethyl pyridinium iodide with 5-bromo-2-hydroxy benzaldehyde in methanol as the solvent, with piperidine as a catalyst . This reaction forms the carbon-carbon double bonds necessary for the compound’s structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridinium N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The presence of the bromine atom and the dimethylamino group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium iodide: Similar in structure but lacks the bromine atom and the dimethylamino group.
N-Substituted pyridinium salts: These compounds share the pyridinium core but have different substituents, leading to varied properties and applications.
Uniqueness
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
132061-75-7 |
|---|---|
Molekularformel |
C15H17BrClN3O4 |
Molekulargewicht |
418.67 g/mol |
IUPAC-Name |
4-[(E)-(2-bromo-6-methylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C15H17BrN3.ClHO4/c1-12-5-4-6-15(16)19(12)17-11-13-7-9-14(10-8-13)18(2)3;2-1(3,4)5/h4-11H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b17-11+; |
InChI-Schlüssel |
QTVYEDOZHBMASD-SJDTYFKWSA-M |
Isomerische SMILES |
CC1=[N+](C(=CC=C1)Br)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CC1=[N+](C(=CC=C1)Br)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



